Tert-butyl (1-chloro-2-oxo-7,10,13-trioxa-3-azahexadecan-16-yl)carbamate

Overview

Description

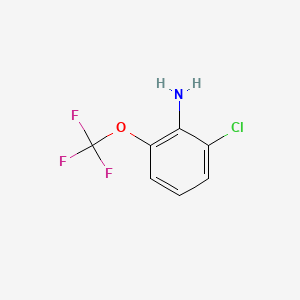

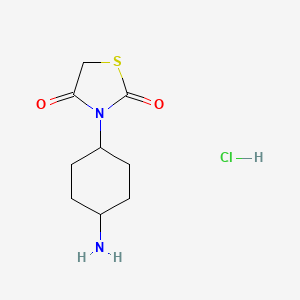

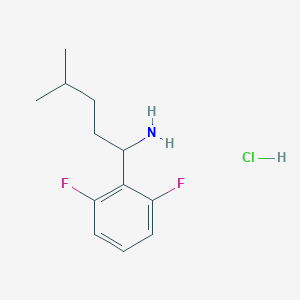

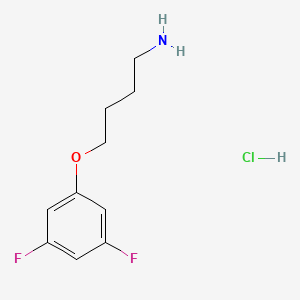

“Tert-butyl (1-chloro-2-oxo-7,10,13-trioxa-3-azahexadecan-16-yl)carbamate” is a chemical compound with the molecular formula C17H33ClN2O6 . It has a molecular weight of 396.91 .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a carbamate group (tert-butyl carbamate) and a long chain with multiple oxygen atoms . The exact 3D structure or conformation is not provided in the search results.Physical And Chemical Properties Analysis

This compound is likely to be a solid at room temperature, given its structural similarity to other carbamate compounds . It’s expected to be soluble in polar solvents due to the presence of multiple oxygen atoms and a carbamate group . The exact physical and chemical properties such as melting point, boiling point, and solubility in various solvents are not provided in the search results .Scientific Research Applications

Synthesis and Chemical Reactions

- Tert-butyl carbamates are used in the synthesis of complex organic compounds. For instance, they play a role in the Diels-Alder reaction, a key reaction in organic chemistry, to create various heterocycles and carbocyclic structures (Padwa, Brodney, & Lynch, 2003).

- They are involved in the formation of chlorodiacetylene and iododiacetylene derivatives, contributing to the study of hydrogen and halogen bonds in crystal structures (Baillargeon et al., 2017).

- Tert-butyl carbamates are key in the regioselective deprotection and acylation of polyamides, a process significant for the synthesis of complex organic molecules (Pak & Hesse, 1998).

- They are used in the preparation of amines and ethers, as demonstrated in the synthesis of 2-(2-((6-chlorohexyl)oxy)ethoxy)ethanamine (Wu, 2011).

Crystallography and Molecular Structures

- The study of carbamate derivatives, including tert-butyl carbamates, has advanced the understanding of crystal structures and hydrogen bonding patterns. These studies have implications for designing materials and drugs with specific molecular interactions (Das et al., 2016).

Catalysis and Chemical Transformations

- Tert-butyl carbamates are used in photoredox-catalyzed reactions, offering new pathways for the assembly of complex organic structures like chromones, which are significant in medicinal chemistry (Wang et al., 2022).

- They play a role in the synthesis of azomethine ylids, offering a milder alternative for generating these important intermediates in organic synthesis (Alker, Harwood, & Williams, 1997).

Medicinal Chemistry and Drug Synthesis

- Tert-butyl carbamates are integral in the synthesis of intermediates for natural products with cytotoxic activity, highlighting their importance in the development of anticancer agents (Tang et al., 2014).

- They are used in enantioselective syntheses, crucial for creating chiral compounds that are significant in the development of novel protease inhibitors (Ghosh, Cárdenas, & Brindisi, 2017).

Safety and Hazards

Mechanism of Action

- The PROTAC molecule recruits the E3 ligase to the target protein, leading to ubiquitination and subsequent proteasomal degradation of the target protein .

Mode of Action

Pharmacokinetics

- Chloroacetamido-C-PEG3-C3-NHBoc is administered intracellularly within PROTAC molecules. It localizes to the cellular environment where the target protein resides. The compound undergoes intracellular metabolism during the degradation process. Since it operates intracellularly, excretion is not relevant. Its efficient delivery within PROTACs enhances target protein degradation .

properties

IUPAC Name |

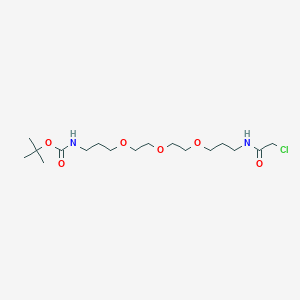

tert-butyl N-[3-[2-[2-[3-[(2-chloroacetyl)amino]propoxy]ethoxy]ethoxy]propyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H33ClN2O6/c1-17(2,3)26-16(22)20-7-5-9-24-11-13-25-12-10-23-8-4-6-19-15(21)14-18/h4-14H2,1-3H3,(H,19,21)(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJBMYSGRCJLZDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCOCCOCCOCCCNC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H33ClN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B1458056.png)